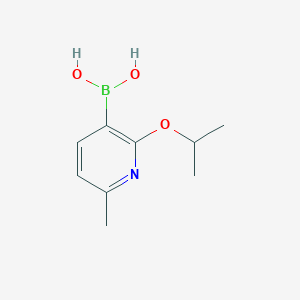

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid

説明

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by a boronic acid (-B(OH)₂) group at the 3-position of a pyridine ring. The pyridine ring is substituted with an isopropoxy group (-OCH(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 6-position. This compound falls under the broader category of aromatic boronic acids, which are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and biomedical applications due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Boronic acids are recognized for their stability, low toxicity, and versatility in drug design, particularly as enzyme inhibitors targeting proteases, kinases, and histone deacetylases .

特性

IUPAC Name |

(6-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)5-4-7(3)11-9/h4-6,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBQOEUVZNLZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-isopropoxy-6-methylpyridine with a boron-containing reagent. One common method is the hydroboration of the corresponding pyridine derivative, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid may involve large-scale hydroboration reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

化学反応の分析

Types of Reactions

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Role in Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds and other complex structures.

1.2 Mechanism of Action

The mechanism involves several steps:

- Transmetalation: The boronic acid interacts with the palladium catalyst, forming a palladium-boron complex.

- Coupling: The aryl halide undergoes oxidative addition to the palladium center, followed by reductive elimination to yield the coupled product.

Biological Applications

2.1 Anticancer Activity

Recent studies have indicated that (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid exhibits potential anticancer properties. In vitro experiments demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including those resistant to conventional therapies.

Case Study:

A study published in a peer-reviewed journal showed that this compound effectively reduced the viability of FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics such as bleomycin .

2.2 Protease Inhibition

The compound has been investigated for its role as a protease inhibitor, which may have implications for treating diseases characterized by dysregulated protease activity, such as certain cancers and viral infections.

Material Science Applications

3.1 Synthesis of Advanced Materials

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is also explored for its potential in synthesizing advanced materials and polymers. Its ability to form stable complexes with various substrates makes it valuable in developing new materials with tailored properties.

作用機序

The mechanism of action of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

類似化合物との比較

Structural Analogues

Structurally similar boronic acids include pyridine derivatives with varying substituents. Key analogues and their distinguishing features are summarized below:

Key Observations :

- Steric Effects : Bulky substituents like isopropoxy may reduce binding affinity in biological systems but improve selectivity .

Physicochemical Properties

2.2.1. Acidity (pKa)

Boronic acid pKa values influence their reactivity and binding to biological targets. For example:

- 3-AcPBA and 4-MCPBA : High pKa (~8–10), limiting utility at physiological pH (7.4) .

- Phenylboronic acid : Lower pKa (~8.8) compared to 3-AcPBA, enhancing glucose-binding in physiological conditions .

- (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid : Predicted pKa ~7–8 (based on pyridine’s electron-withdrawing effect), making it suitable for physiological applications .

2.2.2. Solubility

- Phenanthren-9-yl boronic acid : Low aqueous solubility due to aromatic bulk, leading to precipitation in culture media .

- 6-Hydroxynaphthalen-2-yl boronic acid : Improved solubility via hydroxyl group, enabling in vitro antiproliferative activity (IC₅₀ = 0.1969 µM) .

- (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid : Moderate solubility predicted due to isopropoxy’s lipophilicity and methyl’s steric hindrance .

2.3.1. Antiproliferative Effects

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM against 4T1 breast cancer cells .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (same model) .

- Bifunctional aryl boronic acids (e.g., FL-166) : Ki = 40 nM against SARS-CoV-2 3CLpro protease .

2.3.2. Enzyme Inhibition

生物活性

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₄BNO₃ and features a boron atom bonded to an oxygen atom and a hydroxyl group, characteristic of boronic acids. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis.

The primary mechanism of action for (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active sites of enzymes, thereby inhibiting their activity. Such interactions are crucial for developing boron-containing drugs aimed at targeting specific biological pathways.

1. Anticancer Activity

Boronic acids have been explored for their potential as anticancer agents due to their ability to inhibit proteasomes and other enzymes involved in cancer progression. Research indicates that (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid may exhibit selective cytotoxicity against cancer cells by disrupting cellular signaling pathways associated with tumor growth.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against serine proteases and certain kinases. Its ability to form stable complexes with these enzymes suggests potential therapeutic applications in treating diseases where these enzymes play a critical role, such as cancer and inflammatory disorders .

3. Drug Development

In drug discovery, (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid serves as a building block for synthesizing various pharmaceuticals. Its reactivity allows it to participate in Suzuki-Miyaura coupling reactions , facilitating the formation of complex organic molecules that can lead to new therapeutic agents .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study demonstrated that (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid inhibited a specific serine protease with an IC50 value indicating effective binding at low concentrations. This suggests its potential utility in developing inhibitors for therapeutic applications against diseases where proteases are implicated .

Case Study: Anticancer Properties

Another research effort explored the compound's effects on various cancer cell lines. Results showed that it induced apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as part of a combination therapy with existing chemotherapeutics like doxorubicin .

Q & A

Basic Synthesis Optimization

Q: What are the optimal synthetic conditions for (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid to maximize yield and purity? A: Microwave-assisted synthesis under inert atmosphere (e.g., nitrogen) significantly enhances reaction efficiency. Key parameters include:

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

- Temperature: Controlled heating (80–120°C) to minimize side reactions .

- Solvent: Polar aprotic solvents like DMSO or THF improve solubility and reaction homogeneity .

Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Advanced NMR Characterization Challenges

Q: How can conflicting ¹¹B NMR chemical shift data for boronic acids under varying pH be resolved? A: Discrepancies arise due to pH-dependent boronic acid ↔ boronate equilibria. Methodological solutions include:

- pH Titration: Monitor shifts across pH 3–10 using a Mettler Toledo pH meter paired with ¹¹B/¹H NMR .

- Cross-Validation: Compare ¹H NMR hydroxyl proton shifts (δ ~9 ppm in DMSO-d₆) with established pKa correlations (e.g., δ[¹H] = -0.208 [pKa] + 9.7969) .

- Buffer Selection: Use phosphate-free buffers to avoid protodeborylation artifacts .

Basic Coupling Reactions

Q: Which cross-coupling reactions are most effective for modifying the pyridine core of this boronic acid? A: The compound excels in Suzuki-Miyaura couplings for C–C bond formation:

- Reagents: Aryl halides (e.g., 4-bromotoluene) with Pd catalysts (e.g., PdCl₂(dppf)).

- Base: K₂CO₃ or NaOAc in aqueous THF (70°C, 12 h) .

- Yield: Typically 70–85% for biphenyl derivatives .

Side reactions (e.g., deborylation) are minimized by avoiding strong acids or oxidants .

Advanced Analytical Techniques

Q: How can MALDI-MS analysis avoid boroxine formation from boronic acid dehydration? A: Derivatization with diols (e.g., 2,3-butanedione) forms stable boronic esters, preventing cyclization. Steps include:

- Sample Prep: Incubate boronic acid with diol (1:2 molar ratio) in methanol (25°C, 1 h) .

- Matrix Choice: Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization .

- Validation: Compare spectra with/without derivatization to confirm boroxine suppression .

Basic Stability and Storage

Q: What storage conditions prevent degradation of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid? A: Store at 0–6°C in airtight, moisture-resistant containers. Key considerations:

- Desiccants: Use silica gel or molecular sieves to absorb residual humidity .

- Solvent Stability: Dissolve in anhydrous THF or DMSO for long-term storage (-20°C) .

Degradation is monitored via periodic ¹H NMR to detect boroxine peaks (δ ~7 ppm) .

Advanced Kinetic Binding Studies

Q: How does the isopropoxy substituent influence binding kinetics with diols (e.g., sugars)? A: The electron-donating isopropoxy group enhances boronic acid’s Lewis acidity, accelerating diol binding. Experimental approaches:

- Stopped-Flow Kinetics: Measure kon values (e.g., with D-fructose) at physiological pH .

- Fluorescence Quenching: Track real-time binding using dansyl-tagged boronic acids .

- Comparative Analysis: Substituent effects follow the trend: -OCH₂CF₃ > -OCH₃ > -H in kon (D-fructose: ~10³ M⁻¹s⁻¹) .

Basic Purity Characterization

Q: What analytical methods validate the purity of synthesized (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid? A: Multi-modal analysis is critical:

- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

- NMR: ¹H (pyridine H: δ 8.2–8.5 ppm), ¹¹B (δ 30–35 ppm for boronic acid) .

- Elemental Analysis: Confirm B content (theoretical: ~4.8%) .

Advanced Computational Modeling

Q: How can computational methods predict reactivity in drug design using this boronic acid? A: Density Functional Theory (DFT) and molecular docking guide rational design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。